molecular formula C12H13NO4 B1609050 methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 3640-49-1

methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B1609050
CAS No.: 3640-49-1
M. Wt: 235.24 g/mol
InChI Key: ZSTUPHDYILQZRV-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 4-Acetyl-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate

Crystallographic Analysis via X-ray Diffraction

The compound crystallizes in a monoclinic system (P2₁ space group) with unit cell parameters a = 6.8165 Å, b = 4.4676 Å, c = 13.2879 Å, and β = 95.13°. The benzoxazine ring adopts a half-chair conformation, with the acetyl and methyl carboxylate groups positioned equatorially. Key structural features include:

  • Hydrogen-bonding networks : Intermolecular C–H⋯N and C–H⋯O interactions stabilize the crystal lattice.
  • π–π interactions : Stacking molecules exhibit centroid–centroid distances of 3.664 Å, contributing to a flattened herringbone packing.
Table 1: Crystallographic Parameters
Parameter Value
Space group P2₁
a (Å) 6.8165(3)
b (Å) 4.4676(2)
c (Å) 13.2879(6)
β (°) 95.1319(16)
V (ų) 403.04(3)
Z 2

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (500 MHz, CDCl₃): Signals at δ 2.35 (s, 3H, CH₃ acetyl), 4.10 (s, 3H, OCH₃), and 6.35–7.15 (m, aromatic protons).
  • ¹³C NMR (126 MHz, CDCl₃): Peaks at δ 170.2 (C=O acetyl), 156.9 (C=O ester), and 53.7 (OCH₃).
Fourier-Transform Infrared (FTIR) Spectroscopy

Key vibrational modes:

  • C=O stretch : 1735 cm⁻¹ (ester) and 1680 cm⁻¹ (acetyl).
  • C–N stretch : 1240 cm⁻¹ (oxazine ring).
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • λₘₐₓ : 282–291 nm in polar solvents (e.g., DMF), attributed to π→π* transitions of the benzoxazine core.

Conformational Dynamics in Solution and Solid States

  • Solid state : X-ray data reveal a rigid benzoxazine ring with restricted rotation due to intramolecular hydrogen bonds (N–H⋯O=C).
  • Solution state : NMR coupling constants (J = 8–10 Hz) indicate dynamic equilibrium between axial and equatorial conformers of the acetyl group.

Comparative Analysis with Related Benzoxazine Derivatives

Table 2: Structural Comparisons
Compound Substitution Pattern Crystallographic Space Group Key Interactions
Methyl 4-acetyl derivative 2-COOCH₃, 4-COCH₃ P2₁ C–H⋯N, π–π
tert-Butyl 6-acetamido derivative 6-NHCOCH₃, 4-COOC(CH₃)₃ Pbca N–H⋯O, C–H⋯π
4-Methyl-3,4-dihydro derivative 2-COOH, 4-CH₃ P2₁/c O–H⋯O, C–H⋯O
  • Steric effects : Bulkier substituents (e.g., tert-butoxycarbonyl) increase torsional angles (e.g., 34.85° dihedral in acetyl derivatives vs. 28.1° in methyl analogs).
  • Electronic effects : Electron-withdrawing groups (e.g., acetyl) enhance π–π stacking interactions compared to alkyl-substituted derivatives.

Properties

IUPAC Name

methyl 4-acetyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)13-7-11(12(15)16-2)17-10-6-4-3-5-9(10)13/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTUPHDYILQZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(OC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407034
Record name methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3640-49-1
Record name methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Benzoxazine Core

  • The 1,4-benzoxazine ring is synthesized by intramolecular cyclization of an ortho-aminophenol derivative with a carbonyl compound. This reaction is often catalyzed by acids or bases depending on the substrate sensitivity.
  • For this compound, the precursor aminophenol is functionalized with a carboxylate group which later forms the methyl ester.
  • The cyclization reaction typically proceeds under reflux conditions in solvents like toluene or ethanol to promote ring closure.

Acetylation Step

  • The acetyl group at the 4-position is introduced by treating the benzoxazine intermediate with acetyl chloride or acetic anhydride.
  • Reaction conditions must be controlled to prevent acetylation of other nucleophilic sites or hydrolysis of the ester.
  • Catalysts such as pyridine or triethylamine are commonly used to scavenge HCl formed during acetylation.

Esterification

  • The carboxylic acid group at the 2-position is converted to methyl ester by Fischer esterification using methanol and acid catalyst (e.g., sulfuric acid) or by methylation using diazomethane.
  • This step is usually performed after ring formation and acetylation to avoid side reactions.

Representative Synthetic Scheme

Ortho-aminophenol derivative + Aldehyde/Acid derivative
        ↓ (Cyclization, acid/base catalyst)
3,4-dihydro-2H-1,4-benzoxazine intermediate
        ↓ (Acetylation with acetyl chloride, base catalyst)
Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid methyl ester

Comparative Table of Preparation Conditions from Literature

Parameter Typical Conditions Outcome/Notes
Cyclization solvent Toluene, ethanol Efficient ring closure with high yield
Cyclization catalyst Acid (HCl, p-TsOH) or base (NaOH) Acid catalysis preferred for sensitive substrates
Acetylation reagent Acetyl chloride, acetic anhydride Selective 4-position acetylation
Acetylation catalyst Pyridine, triethylamine Neutralizes HCl, prevents side reactions
Esterification method Fischer esterification (MeOH, H2SO4) or methylation (diazomethane) High purity methyl ester formation
Reaction temperature 50–110 °C depending on step Controlled heating avoids decomposition
Reaction time Several hours (4–12 h) Optimized for maximum yield

Notes on Intermediate Compounds and Variations

  • Intermediates with different substituents on the benzoxazine ring have been synthesized using similar methods, as described in patent US5420126A, which details derivatives of 3,4-dihydro-2H-1,4-benzoxazine with various functional groups including acetyl and carboxylate esters.
  • The patent also highlights the pharmaceutical relevance of these compounds as potassium channel activators, underscoring the importance of precise synthetic control to obtain pure, active compounds.
  • Modifications in substituents R1–R7 on the benzoxazine ring affect the reaction conditions and yields, requiring tailored synthetic approaches.

Summary of Key Research Insights

  • The preparation of this compound involves a multi-step process centered around the formation of the benzoxazine ring, selective acetylation, and esterification.
  • Reaction conditions such as solvent choice, temperature, and catalysts are crucial for achieving high yields and purity.
  • The synthetic routes are supported by patent literature and organic synthesis research, confirming the robustness and reproducibility of these methods.
  • The compound’s pharmaceutical potential necessitates stringent control over synthetic parameters to ensure consistent biological activity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its ability to form reactive intermediates can contribute to its biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Functional Groups

Ethyl Esters vs. Methyl Esters
  • Ethyl 4-acetyl derivatives (e.g., ethyl 4-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, 8c ):
    • Molecular weight : 328 [M+H]⁺ (for bromo-substituted analogue) .
    • Synthesis : Prepared via acetylation of the parent benzoxazine using acetyl chloride and triethylamine in dichloromethane .
Carboxylic Acid Derivatives
  • 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS: 92288-75-0):
    • Molecular weight : 221.21 g/mol.
    • Key difference : Lacks the ester group, impacting lipophilicity and reactivity .

Substituent Position and Regioselectivity

The benzoxazine core allows substitutions at positions 6, 7, and 8, influenced by reaction conditions:

  • Vilsmeier-Haack formylation : Selectively introduces formyl groups at position 7 in N-benzyl derivatives (e.g., ethyl 4-benzyl-7-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) .
  • Rieche formylation : Favors position 6 (e.g., ethyl 4-acetyl-6-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, 11a ) .
  • Methyl 7-fluoro analogue (CAS: 1520616-84-5): Demonstrates how halogen substitution at position 7 alters properties, with a molecular weight of 211.19 .

Physical and Spectral Properties

Compound Melting Point (°C) IR (CO stretch, cm⁻¹) Molecular Weight ([M+H]⁺) Key Substituents
Methyl 4-acetyl derivative (target) Not reported Not available 248.24 (calculated) 4-acetyl, 2-methyl ester
Ethyl 4-acetyl-6-bromo (8c ) 96–98 1743 (ester CO) 328 6-bromo, 4-acetyl
Ethyl 4-acetyl-6-formyl (11a ) Not reported 1745 (ester CO) 278 6-formyl, 4-acetyl
Ethyl 4-benzyl-7-formyl (10c ) 120–124 1743 (ester CO) 376 (calculated) 7-formyl, 4-benzyl
Methyl 7-fluoro derivative Not reported Not available 211.19 7-fluoro

Data compiled from .

Pharmacological Relevance

Substituents like acetyl and ester groups may modulate interactions with biological targets, such as enzymes or receptors .

Biological Activity

Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS Number: 3640-49-1) is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13NO4
  • Molecular Weight : 235.236 g/mol
  • IUPAC Name : this compound

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. For instance, compounds with structural similarities to methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine have shown effectiveness against various bacterial strains. A study reported that certain benzoxazine derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL against Gram-positive bacteria .

2. Anticancer Activity

Benzoxazine derivatives have been investigated for their anticancer properties. A review highlighted that modifications in the benzoxazine structure could enhance cytotoxicity against cancer cell lines. Methyl 4-acetyl derivatives particularly demonstrated promising results in inhibiting cell proliferation in vitro .

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazine compounds are notable. In animal models, certain derivatives have been shown to reduce inflammation markers significantly. This suggests potential therapeutic applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives involve:

  • Receptor Interaction : Some studies indicate that these compounds may act as antagonists at serotonin receptors (5HT3), which are implicated in various physiological processes including pain and nausea .
  • Cellular Pathways : The modulation of signaling pathways related to apoptosis and cell cycle regulation has been observed in cancer studies involving benzoxazines .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzoxazine derivatives against common pathogens. Methyl 4-acetyl derivatives were among those tested, demonstrating significant antibacterial activity with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Potential

In a series of experiments on human cancer cell lines (e.g., HeLa and MCF7), methyl 4-acetyl derivatives exhibited IC50 values indicating effective inhibition of cell growth. The study emphasized that structural modifications can lead to enhanced anticancer activity .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC < 10 µg/mL against Gram-positive bacteria
AnticancerSignificant inhibition of cell proliferation (IC50 values reported)
Anti-inflammatoryReduced inflammation markers in vivo

Q & A

Basic: What are the common synthetic routes for methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate?

Methodological Answer:
The synthesis typically involves:

  • Step 1 : Ring-opening of activated aziridines with 2-halophenols using Lewis acid catalysts (e.g., BF₃·Et₂O), followed by Cu(I)-catalyzed intramolecular C-N cyclization to form the benzoxazine core .
  • Step 2 : Acetylation at the 4-position using acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine) .
  • Step 3 : Esterification of the carboxylic acid group with methanol in the presence of H₂SO₄ or DCC/DMAP .
    Key intermediates (e.g., ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) are often purified via column chromatography (hexane/EtOAc) .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl groups (C=O stretch at ~1740 cm⁻¹ for ester and ~1665 cm⁻¹ for acetyl) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., diastereotopic protons in the dihydro-2H ring) and acetyl/ester group integration .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and isotopic patterns for chlorine/bromine substituents .
  • X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks in the solid state .

Advanced: How can regioselectivity challenges during substitution reactions on the benzoxazine core be addressed?

Methodological Answer:
Regioselectivity is controlled via:

  • Catalytic Systems : Cu(I) or Pd catalysts direct C-N bond formation during cyclization .
  • Protecting Groups : Temporary protection of reactive sites (e.g., acetyl or benzyl groups) to block undesired substitution .
  • Reaction Solvents : Polar aprotic solvents (e.g., DMF) favor nucleophilic aromatic substitution at electron-deficient positions .
    For example, acetylation at the 4-position is favored over the 2-position due to steric and electronic effects of the ester group .

Advanced: What mechanisms underlie the biological activity of benzoxazine derivatives, and how can they be studied?

Methodological Answer:

  • Anticancer Activity : Derivatives inhibit proliferation via topoisomerase II inhibition or apoptosis induction. Evaluate using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values .
  • Antidepressant Potential : Assess serotonin/norepinephrine reuptake inhibition in vitro (e.g., radioligand binding assays) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogens, methyl groups) and correlate changes with bioactivity .

Advanced: How can computational modeling enhance understanding of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Predict regioselectivity in substitution reactions by analyzing frontier molecular orbitals (FMOs) and charge distribution .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide rational drug design .
  • Crystal Structure Analysis : Use X-ray data to validate computational models of molecular geometry and intermolecular forces .

Advanced: How should researchers resolve contradictions in bioactivity data across synthetic routes?

Methodological Answer:

  • Control Experiments : Replicate syntheses under identical conditions to rule out batch variability .
  • Purity Assessment : Use HPLC or LC-MS to confirm compound purity (>95%) and exclude impurities as confounding factors .
  • Biological Replicates : Test activity in multiple cell lines or animal models to assess consistency .
  • Structural Confirmation : Re-analyze NMR/X-ray data to verify correct regiochemistry and stereochemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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